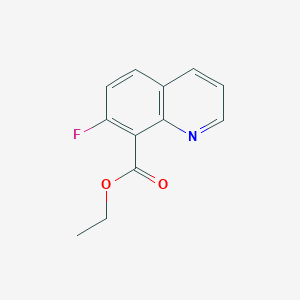![molecular formula C7H4Cl2N2S B15068472 4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine CAS No. 1823921-18-1](/img/structure/B15068472.png)
4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C7H4Cl2N2S It is a derivative of thieno[3,2-d]pyrimidine, characterized by the presence of two chlorine atoms at positions 4 and 7, and a methyl group at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-formylthiophene with guanidine hydrochloride in the presence of a base, followed by chlorination to introduce the chlorine atoms at the desired positions . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification processes such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines and thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted thieno[3,2-d]pyrimidine derivatives, which can exhibit different chemical and biological properties .
Aplicaciones Científicas De Investigación
4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-methylthieno[3,2-d]pyrimidine: Similar structure but with only one chlorine atom.
2,4-Dichlorothieno[3,2-d]pyrimidine: Similar structure but without the methyl group.
5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine: Different ring fusion pattern.
Uniqueness
4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine is unique due to the specific positions of the chlorine atoms and the methyl group, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Propiedades
Número CAS |
1823921-18-1 |
|---|---|
Fórmula molecular |
C7H4Cl2N2S |
Peso molecular |
219.09 g/mol |
Nombre IUPAC |
4,7-dichloro-2-methylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H4Cl2N2S/c1-3-10-5-4(8)2-12-6(5)7(9)11-3/h2H,1H3 |
Clave InChI |
XTWXLRGSYBNCTP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C(=N1)Cl)SC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B15068392.png)
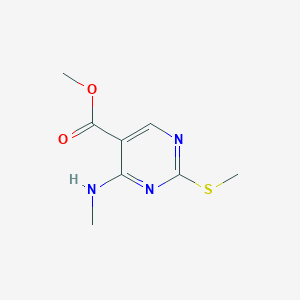
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15068399.png)
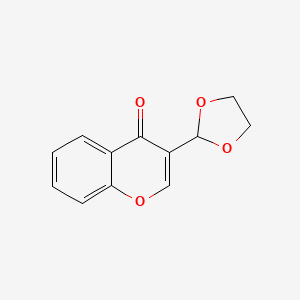
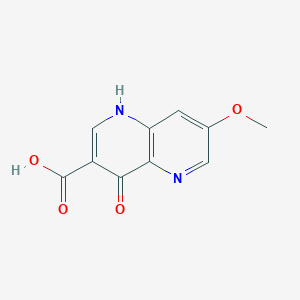
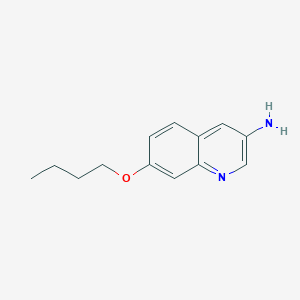
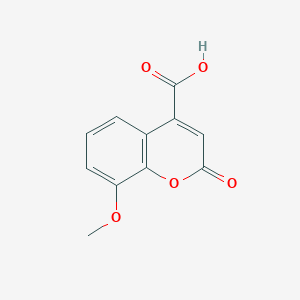
![2-Bromo-7-methylimidazo[5,1-b]thiazole](/img/structure/B15068435.png)
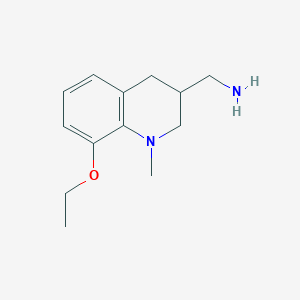
![8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B15068442.png)
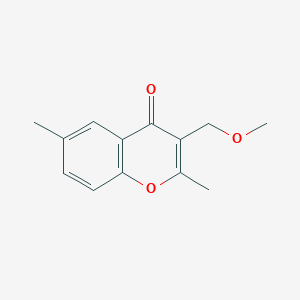
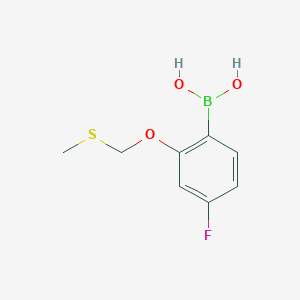
![N-Ethyl-6-formylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B15068449.png)
